molecular formula C9H7F3O3S B2737662 3-(Trifluoromethylsulfonyl)acetophenone CAS No. 1100768-01-1

3-(Trifluoromethylsulfonyl)acetophenone

Cat. No. B2737662
CAS RN: 1100768-01-1
M. Wt: 252.21
InChI Key: DVVJIVHTJLTFKN-UHFFFAOYSA-N
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Description

3-(Trifluoromethylsulfonyl)acetophenone is a chemical compound with the molecular formula C9H7F3O3S and a molecular weight of 252.21. It is also known by the synonym 1-(3-Trifluoromethanesulfonylphenyl)ethanone .


Molecular Structure Analysis

The molecular structures, vibrational wavenumbers, infrared intensities, and Raman activities of 3-(Trifluoromethylsulfonyl)acetophenone have been calculated using the DFT (B3LYP) method with a 6-31+G(d) basis set . The most stable conformer of the compound is identified from the computational results .


Chemical Reactions Analysis

The α-bromination reaction of acetophenone derivatives is a significant topic in the field of organic chemistry . The reaction mechanism involves the protonation of the acetophenone derivative under acidic conditions, followed by the attack of bromine anions on the alpha carbon of the compound, leading to the formation of an enolate product after debromination .


Physical And Chemical Properties Analysis

3-(Trifluoromethylsulfonyl)acetophenone is a liquid-oil substance . The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and is classified as a flammable liquid, skin irritant, eye irritant, and specific target organ toxicant (respiratory system) .

Scientific Research Applications

Safety and Hazards

The compound is combustible and can cause skin and eye irritation, as well as respiratory irritation . It is advised to avoid all personal contact, including inhalation, and to use the compound only in a well-ventilated area . Protective clothing should be worn when there is a risk of exposure .

properties

IUPAC Name

1-[3-(trifluoromethylsulfonyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3S/c1-6(13)7-3-2-4-8(5-7)16(14,15)9(10,11)12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVJIVHTJLTFKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethylsulfonyl)acetophenone

CAS RN

1100768-01-1
Record name 3-(Trifluoromethylsulfonyl)acetophenone
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